molecular formula C23H18Cl2N2O2 B400559 2,5-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

2,5-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

Cat. No.: B400559
M. Wt: 425.3g/mol
InChI Key: MMJHVWVYRRPQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzoxazole compounds.

Scientific Research Applications

2,5-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
  • 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol
  • 4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol

Uniqueness

2,5-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3g/mol

IUPAC Name

2,5-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

InChI

InChI=1S/C23H18Cl2N2O2/c1-12-8-14(3)21-20(9-12)27-23(29-21)15-5-4-13(2)19(10-15)26-22(28)17-11-16(24)6-7-18(17)25/h4-11H,1-3H3,(H,26,28)

InChI Key

MMJHVWVYRRPQHW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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